molecular formula C7H10N2O B1424383 2-(4-Methylpyrimidin-2-yl)ethan-1-ol CAS No. 1240725-60-3

2-(4-Methylpyrimidin-2-yl)ethan-1-ol

Cat. No.: B1424383
CAS No.: 1240725-60-3
M. Wt: 138.17 g/mol
InChI Key: NFEFEFWCUNKTGZ-UHFFFAOYSA-N
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Description

2-(4-Methylpyrimidin-2-yl)ethan-1-ol is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10N2O/c1-6-2-4-8-7(9-6)3-5-10/h2,4,10H,3,5H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

1. Role in Drug Biotransformation

2-(4-Methylpyrimidin-2-yl)ethan-1-ol plays a role in the biotransformation of drugs. A study on the ghrelin receptor inverse agonist PF-5190457 showed the formation of hydroxyl metabolites, including one that was biosynthesized using liver cytosol. This highlights the compound's significance in the metabolism of drugs in the liver, demonstrating the importance of considering molybdenum-containing oxidases in drug development (Adusumalli et al., 2019).

2. Synthesis of O-Benzenesulfonylated Pyrimidines

In another study, the synthesis of O-benzenesulfonylated pyrimidines was performed using this compound. This synthesis was significant for understanding noncovalent interactions and structural properties of the compounds. The study provided insights into the quantum chemical understanding of the compounds, highlighting their potential in various scientific applications (Ali et al., 2020).

3. Development of Novel Chemical Compounds

The compound also serves as a precursor in the synthesis of novel chemical entities. For example, it was used in the synthesis of N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, emphasizing its utility in creating new chemical structures (Shahinshavali et al., 2021).

4. Solid-State Polymerization

It is also used in solid-state polymerization processes. In a study, 5-(2-methylthio-4-methylpyrimidin-5-yl)penta-2,4-diyn-1-ol was synthesized from this compound and polymerized using heat, light, or γ-radiation. This highlights its role in developing materials with specific properties, such as susceptibility to different polymerization methods (Wang et al., 2000).

5. Precursor in Pharmaceutical and Explosive Industries

4,6-Dihydroxy-2-methylpyrimidine, a derivative, finds applications in the preparation of high explosives and medicinal products. This underscores the compound's significance as a precursor in diverse industrial applications, emphasizing its versatility (Patil et al., 2008).

Safety and Hazards

The safety information available indicates that 2-(4-Methylpyrimidin-2-yl)ethan-1-ol has the GHS07 pictogram and the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-(4-methylpyrimidin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-6-2-4-8-7(9-6)3-5-10/h2,4,10H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEFEFWCUNKTGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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